molecular formula C11H15N3O5S B3384119 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine CAS No. 524711-18-0

1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine

Cat. No.: B3384119
CAS No.: 524711-18-0
M. Wt: 301.32 g/mol
InChI Key: JSWKSHLRFKOQIB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine is an organic compound with the molecular formula C11H15N3O5S. It is characterized by a piperazine ring substituted with a 4-methoxy-3-nitrobenzenesulfonyl group.

Preparation Methods

The synthesis of 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron tribromide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and facilitates its interaction with target proteins and enzymes .

Comparison with Similar Compounds

1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-19-11-3-2-9(8-10(11)14(15)16)20(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKSHLRFKOQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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